![molecular formula C12H12F2O B2559156 3-(3,4-Difluorophenyl)cyclohexan-1-one CAS No. 1342443-62-2](/img/structure/B2559156.png)
3-(3,4-Difluorophenyl)cyclohexan-1-one
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Overview
Description
“3-(3,4-Difluorophenyl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1342443-62-2 . It has a molecular weight of 210.22 . The IUPAC name for this compound is 3-(3,4-difluorophenyl)cyclohexanone .
Molecular Structure Analysis
The InChI code for “3-(3,4-Difluorophenyl)cyclohexan-1-one” is 1S/C12H12F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h4-5,7-8H,1-3,6H2 . This indicates that the molecule consists of a cyclohexanone ring with a 3,4-difluorophenyl group attached.Physical And Chemical Properties Analysis
“3-(3,4-Difluorophenyl)cyclohexan-1-one” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation
Research demonstrates the influence of electronegative substituents along saturated carbon frameworks in dictating molecular conformation, particularly through 1,3-difunctionalization reactions. These findings are crucial for developing methodologies to modulate molecular shapes, highlighting the role of such compounds in organic synthesis and catalysis (Banik, Mennie, & Jacobsen, 2017).
Ruthenium/TFA-catalyzed Coupling
The coupling of activated secondary propargylic alcohols with cyclic 1,3-diones demonstrates the versatility of cyclohexane derivatives in synthesizing complex organic structures, such as furan and pyran rings. This work showcases the potential of such compounds in synthesizing diverse organic molecules with significant implications in medicinal chemistry and material science (Cadierno, Díez, Gimeno, & Nebra, 2008).
Quantum Chemical Study
A quantum chemical analysis of reactions involving cyclohexadienes highlights the computational approach to understanding the mechanisms of chemical reactions involving fluorinated cyclohexanes. Such studies are foundational for designing more efficient reactions in organic and pharmaceutical chemistry (Sakata & Fujimoto, 2015).
Synthesis of Difluorinated Cyclitol Analogues
The synthesis of enantiopure 1,4-difluoro-cyclohexenes from acetonide-protected dienes and their application in producing difluorinated cyclitol analogues underscore the importance of fluorinated cyclohexanes in developing novel bioactive compounds with potential therapeutic applications (Purser, Claridge, Odell, Moore, & Gouverneur, 2008).
Application in Heterocycles Synthesis
Cyclohexan-1,3-dione derivatives serve as versatile scaffolds for synthesizing value-added organic molecules, including heterocycles and natural products. The synthesis of six-membered oxygen heterocycles from cyclohexan-1,3-diones is particularly noteworthy for its implications in producing bioactive molecules with a range of therapeutic activities (Sharma, Kumar, & Das, 2020).
Safety and Hazards
properties
IUPAC Name |
3-(3,4-difluorophenyl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h4-5,7-8H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYZNMXQNJUPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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